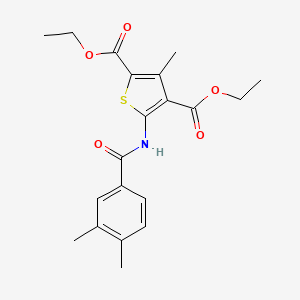

Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound featuring a 3,4-dimethylbenzamido substituent at position 5, a methyl group at position 3, and diethyl ester groups at positions 2 and 2. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic dimethylbenzamido group and crystallinity influenced by hydrogen bonding and van der Waals interactions .

Properties

IUPAC Name |

diethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)12(4)10-14/h8-10H,6-7H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLWUVBKOQJLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene core. The process may include:

Thiophene Formation: The thiophene ring is constructed using appropriate precursors and catalysts.

Substitution Reactions: Various substitution reactions are employed to introduce the necessary functional groups, such as carboxylate and amide groups.

Purification: The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often used to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of specific functional groups to achieve desired properties.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate may be employed in studying enzyme interactions, receptor binding, and cellular processes.

Medicine: The compound has potential medicinal applications, such as in the design of new drugs targeting specific diseases. Its bioactive properties can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other specialized products.

Mechanism of Action

The mechanism by which Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of diethyl 5-substituted-3-methylthiophene-2,4-dicarboxylates. Key analogues include:

Key Observations :

- Lipophilicity : The 3,4-dimethylbenzamido group increases lipophilicity compared to polar substituents like hydroxyl-containing Schiff bases (e.g., ).

- Reactivity : Chloroacetamido and trifluoroacetamido derivatives exhibit enhanced reactivity for further synthetic modifications .

- Crystal Packing : Schiff base derivatives (e.g., ) form extensive hydrogen-bonded networks, while acetamido derivatives rely on N–H⋯O and C–H⋯O interactions .

Physical and Spectroscopic Data

- Melting Points : Ranged from 121°C (acetamido) to 164–169°C (chloroacetamido), reflecting substituent effects on crystallinity .

- Crystal Structures: Acetamido derivative: Monoclinic system (space group P2₁/c) with planar geometry and S(6) hydrogen-bonded rings . Schiff base derivatives: Tridiclinic or monoclinic systems with π-π interactions and layered packing .

Biological Activity

Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₂O₄S

- CAS Number : 117516-89-9

This structure features a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thienothiophenes have been studied for their ability to inhibit tumor cell proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Properties

Thienothiophenes have also shown promise as antiviral agents. They are believed to interfere with viral replication processes. In vitro studies have reported that certain derivatives can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes necessary for their life cycles .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. The compound has been shown to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

- Antitumor Efficacy : A recent study published in Pharmaceutical Research evaluated the efficacy of thiophene derivatives in a mouse model of breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within the tumor tissues .

- Antiviral Mechanism : Another investigation focused on the antiviral mechanisms of thienothiophenes against H1N1 influenza virus. The study found that these compounds inhibited viral neuraminidase activity, which is crucial for viral release from infected cells. This suggests a potential application in developing antiviral therapeutics .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

| Compound Name | Antitumor Activity | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Thieno[2,3-b]thiophene derivatives | Very High | High | Moderate |

| Other thiophene-based compounds | Moderate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.